(Perfluoro-1,4-phenylene)dimethanamine acetate
Description
(Perfluoro-1,4-phenylene)dimethanamine acetate (CAS: 1841081-54-6) is an acetate salt derived from its parent amine, (Perfluoro-1,4-phenylene)dimethanamine (CAS: 89992-50-7), which features a perfluorinated aromatic backbone with two methanamine groups at the 1,4-positions . The molecular formula of the acetate derivative is C8H8F4N2·C2H4O2, with a molecular weight of 208.16 g/mol for the parent amine and additional mass from the acetate counterion .
Properties
IUPAC Name |
acetic acid;[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h1-2,13-14H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUDECOXQIJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Stock Solution Preparation
The preparation of (Perfluoro-1,4-phenylene)dimethanamine acetate typically begins with the dissolution of the compound into an appropriate solvent to form a stock solution. Solvent choice depends heavily on the solubility profile of the compound, which is critical to ensure a clear, stable solution for subsequent use.
- Common solvents include DMSO (dimethyl sulfoxide), PEG300, Tween 80, corn oil, and distilled water.
- The preparation involves stepwise addition of solvents, ensuring clarity of the solution before proceeding to the next solvent addition.
- Physical methods such as vortexing, ultrasound, or mild heating (water bath) can assist in dissolving the compound fully.
A representative stock solution preparation table (for a molecular weight-based approach) is as follows:
| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |
|---|---|---|---|
| 1 mM | 3.7284 | 18.6421 | 37.2842 |
| 5 mM | 0.7457 | 3.7284 | 7.4568 |
| 10 mM | 0.3728 | 1.8642 | 3.7284 |
This table guides precise solvent volumes for desired molar concentrations of the compound, facilitating reproducibility and accuracy in preparation.
In Vivo Formulation Preparation
For biological or pharmacological applications, the compound is often formulated in vivo using a multi-solvent system to enhance solubility and bioavailability. The preparation follows a defined sequence:
- Prepare a DMSO master solution by dissolving the compound in DMSO at a specified concentration.
- Sequentially add PEG300, Tween 80, and distilled water (ddH2O), mixing and clarifying the solution at each step.
- Alternatively, corn oil can be used instead of PEG300 and Tween 80 for certain formulations.
- The key is to maintain a clear solution after each solvent addition before proceeding to the next.
This method ensures a stable, clear formulation suitable for in vivo experiments, minimizing precipitation or aggregation.
Comparative Analysis of Preparation Approaches
| Preparation Aspect | Method Details | Advantages | Limitations |
|---|---|---|---|
| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water, or corn oil | Accurate dosing, clear solution | Requires careful solvent handling |
| In Vivo Formulation | Stepwise solvent addition with physical agitation | Suitable for biological applications | Solvent compatibility critical |
| Synthetic Organic Routes | Multi-step synthesis via halogenation, amination, dehalogenation | Allows structural control | Complex, multi-step, requires expertise |
| Salt Formation | Neutralization of diamine with acetic acid | Stable salt form, improved handling | Requires purity control |
Chemical Reactions Analysis
Types of Reactions
(Perfluoro-1,4-phenylene)dimethanamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phenylene derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
(Perfluoro-1,4-phenylene)dimethanamine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine acetate involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated phenylene groups allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties:
- Structure : The compound’s rigid perfluorinated phenylene core enhances thermal stability and chemical inertness, while the methanamine groups enable salt formation and reactivity in coordination chemistry .
- Storage : Requires storage in a dark, inert atmosphere at 2–8°C to prevent degradation .
- Hazards : Classified with GHS hazard statement H314 (causes severe skin burns and eye damage) and UN# 3259 (corrosive solid) .
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous perfluoroalkylamines, aromatic diamines, and salts.
Table 1: Structural and Functional Comparison
Key Findings:
Fluorination Impact: The perfluorinated backbone in this compound provides superior thermal and oxidative stability compared to non-fluorinated analogs like (2,5-dihexyl-1,4-phenylene)dimethanamine . However, fluorination reduces solubility in polar solvents, necessitating counterions (e.g., acetate, iodide) for integration into hybrid materials .
Counterion Effects :
- The acetate derivative offers milder acidity compared to iodide salts like F-PDMA, which may improve compatibility with organic semiconductors .
- Dihydrochloride salts (e.g., CAS 40393-99-5) exhibit higher hydrophilicity but lower thermal stability than perfluoro analogs .
Performance in Devices :
- F-PDMA-based perovskite devices underperform F-BNA (perfluorobenzylammonium iodide) systems, which achieve 10⁴ cycles endurance due to Ruddlesden–Popper phase stability .
Toxicity Considerations: Perfluoroalkylamines like Perfluorotrihexylamine (CAS 432-08-6) exhibit lower acute toxicity compared to aromatic derivatives, as suggested by profiles for perfluorobutanoic acid (PFBA) .
Biological Activity
(Perfluoro-1,4-phenylene)dimethanamine acetate is a synthetic organic compound characterized by its unique fluorinated aromatic structure. Its molecular formula is , and it has a molecular weight of approximately 268.21 g/mol. This compound features a perfluorinated phenylene group, which significantly influences its chemical properties and biological activity. The presence of dimethanamine and acetate functional groups enhances its reactivity and solubility in various solvents, making it a subject of interest in biological research.
The compound's structure includes:
- Fluorinated Aromatic Ring : Contributes to hydrophobicity and stability.
- Dimethanamine Group : Provides basicity, allowing interaction with various biomolecules.
- Acetate Group : Enhances solubility and potential for biochemical interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key findings include:
- Enzyme Interaction : It can act as an enzyme inhibitor or activator, altering protein conformation and function. This suggests potential therapeutic applications in diseases where enzyme regulation is crucial.
- Nucleic Acid Interaction : Studies suggest that the compound might interact with nucleic acids, affecting gene expression and protein synthesis. This opens avenues for gene therapy research.
- Cellular Effects : The compound may influence cellular processes by modifying enzyme activity and impacting cellular signaling pathways .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A laboratory study demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism in vitro. This inhibition was characterized by a dose-dependent response, indicating its potential as a pharmacological agent.
- Gene Expression Modulation : Another study investigated the effects of the compound on gene expression in cultured cells. Results indicated that exposure to this compound resulted in significant changes in the expression levels of genes associated with stress responses and metabolic regulation.
Comparison with Similar Compounds
The uniqueness of this compound lies in its fully fluorinated aromatic structure combined with both amine and acetate functional groups. This combination imparts distinct chemical reactivity and biological properties not found in other compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2,3,5-Trifluorophenyl)methanamine | C8H8F3N | Contains trifluoromethyl groups affecting solubility. |
| (2,4-Difluorophenyl)methanamine | C8H8F2N | Lacks perfluorination but retains amine functionality. |
| (3,4-Difluorophenyl)methanamine | C8H8F2N | Similar structure but different fluorination pattern. |
| (2,3-Difluorophenyl)methanamine | C8H8F2N | Variation in fluorine placement affects reactivity. |
Potential Applications
Given its biological activity, this compound shows promise for various applications:
- Pharmaceutical Development : As a candidate for drug development targeting specific enzymes or genetic pathways.
- Material Science : Its unique properties may be explored for creating advanced materials with specific functionalities.
Q & A
Q. How do researchers address discrepancies in reported bioaccumulation pathways across species?
- Methodological Answer : Conduct comparative studies using in vitro assays (e.g., hepatocyte uptake) and in vivo models (e.g., zebrafish). Leverage stable isotope tracing to differentiate dietary vs. aqueous uptake routes. Statistical meta-analysis of existing datasets can identify confounding variables (e.g., lipid content) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., isotopic vs. non-isotopic quantification) and contextualize results within PFAS classification frameworks .
- Theoretical Integration : Link experimental outcomes to broader PFAS theories, such as the "fluorophilic effect" or protein-binding hypotheses, to guide mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
